molecular formula C9H6BrClS B061854 2-Bromo-5-chloro-3-methylbenzo[b]thiophene CAS No. 175203-60-8

2-Bromo-5-chloro-3-methylbenzo[b]thiophene

Cat. No. B061854
M. Wt: 261.57 g/mol
InChI Key: RWFPSUKDYYBMHU-UHFFFAOYSA-N
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Description

2-Bromo-5-chloro-3-methylbenzo[b]thiophene is a compound with the CAS Number 175203-60-8 . It has a molecular weight of 261.57 . The IUPAC name for this compound is 2-bromo-5-chloro-3-methyl-1-benzothiophene .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 2-Bromo-3-methylthiophene is formed (approximately 90%) by bromination of 3-methyl thiophene with N-bromosuccinimide in the absence of benzoyl peroxide .


Molecular Structure Analysis

The InChI code for 2-Bromo-5-chloro-3-methylbenzo[b]thiophene is 1S/C9H6BrClS/c1-5-7-4-6 (11)2-3-8 (7)12-9 (5)10/h2-4H,1H3 . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

2-Bromo-5-chloro-3-methylbenzo[b]thiophene is a solid at ambient temperature . It has a boiling point of 104-107 degrees Celsius .

Scientific Research Applications

  • Synthesis of Pharmacologically Active Derivatives : Benzo[b]thiophene derivatives, including those with bromo and chloro substituents, have been synthesized and evaluated for pharmacological activity. These compounds have been prepared through various chemical reactions and used as intermediates in the synthesis of potentially active pharmaceutical agents (Chapman, Clarke, & Sawhney, 1968); (Chapman, Clarke, Gore, & Sharma, 1971).

  • Reactions and Stability Studies : Research has been conducted on the reactions of halogen-substituted benzo[b]thiophene derivatives, including bromo and chloro compounds. These studies have explored their reactivity and potential applications in synthesizing various organic compounds (Chapman, Clarke, & Manolis, 1972); (Dickinson & Iddon, 1971).

  • Halogenation and Substitution Reactions : Studies have focused on the bromination and other substitution reactions of benzo[b]thiophene derivatives. These reactions are crucial for modifying the chemical structure and properties of these compounds for various applications (Cooper, Ewing, Scrowston, & Westwood, 1970); (Chapman, Clarke, Ewing, & Saraf, 1968).

  • NMR Spectral Analysis : Research on halogeno-substituted 2- and 3-methylbenzo[b]thiophenes, including those with bromo and chloro groups, utilized 1H NMR spectral analysis to determine the structural and electronic properties of these compounds (Cuberes, Moreno-Mañas, & Sánchez‐Ferrandom, 1985).

  • Electrochemical Studies : The electroreduction of certain dithioates related to benzo[b]thiophene has been studied, providing insights into the electrochemical behavior and potential applications of these compounds in organic synthesis (Voss & Dannat, 2015).

Safety And Hazards

The compound is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include P280, P261, and P271, advising to wear protective gloves/protective clothing/eye protection/face protection, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-bromo-5-chloro-3-methyl-1-benzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrClS/c1-5-7-4-6(11)2-3-8(7)12-9(5)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWFPSUKDYYBMHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C=C(C=C2)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrClS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70370787
Record name 2-Bromo-5-chloro-3-methylbenzo[b]thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-chloro-3-methylbenzo[b]thiophene

CAS RN

175203-60-8
Record name 2-Bromo-5-chloro-3-methylbenzo[b]thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
H Wonneberger - 2014 - openscience.ub.uni-mainz.de
It is 80 years since Thomas Edison voiced his concerns about society’s energy procurement and, at the same time, pointed out a possible solution to the arising shortage of fossile …
Number of citations: 1 openscience.ub.uni-mainz.de
JJ Li, WS Yue - Tetrahedron letters, 1999 - Elsevier
Facile and high yielding Suzuki and Stille cross-coupling reactions of 3-bromo-quinoxalin-2-ylamineswere developed to synthesize a variety of novel and diversely functinalized 3-aryl …
Number of citations: 40 www.sciencedirect.com

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